5-(benzyloxy)-3H-spiro[1-benzofuran-2,1'-cyclopropane]-3-one
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Overview
Description
5-(benzyloxy)-3H-spiro[1-benzofuran-2,1’-cyclopropane]-3-one: is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of a benzofuran moiety fused to a cyclopropane ring, with a benzyloxy substituent at the 5-position. The unique structural features of this compound make it an interesting subject for research in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-3H-spiro[1-benzofuran-2,1’-cyclopropane]-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenone derivatives.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl chloride and a suitable base, such as sodium hydride or potassium carbonate.
Spirocyclization: The final step involves the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-3H-spiro[1-benzofuran-2,1’-cyclopropane]-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
5-(benzyloxy)-3H-spiro[1-benzofuran-2,1’-cyclopropane]-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-3H-spiro[1-benzofuran-2,1’-cyclopropane]-3-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(benzyloxy)-3H-spiro[1-benzofuran-2,1’-cyclopropane]-3-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties compared to other benzofuran derivatives
Properties
IUPAC Name |
5-phenylmethoxyspiro[1-benzofuran-2,1'-cyclopropane]-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-16-14-10-13(19-11-12-4-2-1-3-5-12)6-7-15(14)20-17(16)8-9-17/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVMWRUQPYSERW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)C3=C(O2)C=CC(=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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